molecular formula C10H9BrClF3O B8150696 1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene

1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene

Cat. No.: B8150696
M. Wt: 317.53 g/mol
InChI Key: NGTDORRZSGCCNO-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and a trifluorobutoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Etherification: The trifluorobutoxy group can be introduced via a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClF3O/c11-8-3-2-7(12)6-9(8)16-5-1-4-10(13,14)15/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTDORRZSGCCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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